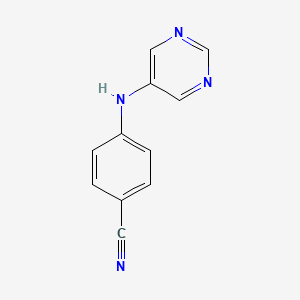

4-(5-Pyrimidinylamino)benzonitrile

Vue d'ensemble

Description

4-(5-Pyrimidinylamino)benzonitrile is an organic compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol. It belongs to the group of benzamides and is characterized by the presence of a pyrimidine ring attached to an amino group, which is further connected to a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pyrimidinylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-aminobenzonitrile with 5-bromopyrimidine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromobenzonitrile is reacted with 5-pyrimidinylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Pyrimidinylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

Substitution: Bases like potassium carbonate, solvents such as DMF or toluene, and palladium catalysts for cross-coupling reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to corresponding amines.

Substitution: Introduction of various functional groups on the pyrimidine ring.

Applications De Recherche Scientifique

4-(5-Pyrimidinylamino)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mécanisme D'action

The mechanism of action of 4-(5-Pyrimidinylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . Molecular docking studies have shown that the compound can form stable interactions with amino acid residues in the active site of target proteins .

Comparaison Avec Des Composés Similaires

4-(5-Pyrimidinylamino)benzonitrile can be compared with other similar compounds, such as:

Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Both compounds share a pyrimidine ring structure, but rilpivirine has additional functional groups that enhance its antiviral activity.

4-(4-Pyrimidinylamino)benzonitrile: Similar in structure but with the amino group attached to the 4-position of the pyrimidine ring. This positional isomer may exhibit different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.

Activité Biologique

4-(5-Pyrimidinylamino)benzonitrile, with the chemical formula C11H8N4 and CAS number 157911-57-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its derivatives, which exhibit a range of pharmacological effects. The compound has been investigated for its potential as an antimicrobial , antiviral , and anticancer agent, making it a valuable candidate in drug development.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, including those involved in cell signaling and proliferation.

- Nucleic Acid Synthesis Interference : Some studies suggest that its derivatives may interfere with nucleic acid synthesis, impacting the replication of pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. For instance:

- Minimum Inhibitory Concentration (MIC) : A study reported MIC values ranging from 31.25 µg/mL to 125 µg/mL against several pathogens, including E. coli, S. aureus, and P. aeruginosa .

- Comparison with Standard Antibiotics : Some derivatives demonstrated higher activity than standard antibiotics like ampicillin against certain strains .

Antiviral Properties

The compound has also been explored for its antiviral potential. Notably, it has been utilized in the synthesis of etravirine, an antiretroviral medication used in HIV treatment. This synthesis process involves reactions that enhance the biological activity of derivatives .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : In a study evaluating several synthesized compounds based on the structure of this compound, it was found that some exhibited excellent bactericidal concentrations against multiple pathogens, outperforming traditional antibiotics .

- Safety Profile : Toxicity assessments indicated that while some derivatives showed higher toxicity at elevated concentrations, they remained safe at lower doses, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

4-(pyrimidin-5-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGBIRFTZMNBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.